3-Amino-2-cyclopentylpropanoic acid
Description
3-Amino-2-cyclopentylpropanoic acid is a synthetic compound that belongs to the class of amino acids. It is known for its role as a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been extensively studied for its potential therapeutic applications in various neurological disorders.
Properties
IUPAC Name |
3-amino-2-cyclopentylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-7(8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWXKVVOMANSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680017 | |
| Record name | 3-Amino-2-cyclopentylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910444-21-2 | |
| Record name | 3-Amino-2-cyclopentylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyclopentylpropanoic acid typically involves the following steps:
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-cyclopentylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives.
Scientific Research Applications
3-Amino-2-cyclopentylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as schizophrenia and anxiety.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-cyclopentylpropanoic acid involves its interaction with the metabotropic glutamate receptor subtype 5 (mGluR5). Upon binding to mGluR5, the compound activates intracellular signaling pathways that modulate neurotransmitter release and synaptic plasticity. This modulation can lead to various physiological effects, including changes in neuronal excitability and synaptic transmission.
Comparison with Similar Compounds
3-Cyclopentylpropionic acid: A structurally similar compound with a cyclopentyl group attached to a propionic acid backbone.
Cyclopentanepropionic acid: Another similar compound with a cyclopentane ring attached to a propionic acid backbone.
Uniqueness: 3-Amino-2-cyclopentylpropanoic acid is unique due to its specific interaction with the metabotropic glutamate receptor subtype 5 (mGluR5), which distinguishes it from other similar compounds. This unique interaction makes it a valuable compound for studying the role of mGluR5 in neurological disorders and for developing potential therapeutic agents targeting this receptor.
Biological Activity
3-Amino-2-cyclopentylpropanoic acid (3-ACPA) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities and applications in drug development. This article explores the biological activity of 3-ACPA, focusing on its interactions with neurotransmitter systems, particularly glutamate receptors, and its implications for neuroprotection and therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₁₈N₁O₂ and a molecular weight of approximately 170.25 g/mol. The compound features an amino group, a cyclopentyl side chain, and a propanoic acid backbone, which contribute to its biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Chemical Formula | C₉H₁₈N₁O₂ |
| Molecular Weight | 170.25 g/mol |
| Functional Groups | Amine, carboxylic acid |
| Solubility | Enhanced by hydrochloride form |
Biological Activity
Research indicates that 3-ACPA exhibits significant biological activities, particularly in the context of neuropharmacology. Its potential effects include:
- Neuroprotective Effects : Studies suggest that 3-ACPA may protect neurons from excitotoxicity, a process often mediated by excessive glutamate signaling. This property is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Modulation of Neurotransmitter Systems : 3-ACPA has been shown to interact with glutamate receptors, which are essential for synaptic transmission and plasticity. This interaction suggests a role in enhancing cognitive functions and memory formation.
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of 3-ACPA resulted in decreased neuronal cell death and improved behavioral outcomes compared to control groups. This highlights its potential as a therapeutic agent for neuroprotective strategies.
- Receptor Binding Studies : Binding affinity assays demonstrated that 3-ACPA selectively binds to specific subtypes of glutamate receptors, indicating its potential use as a modulator in neurotransmission.
The mechanism through which 3-ACPA exerts its biological effects primarily involves:
- Nucleophilic Substitution Reactions : The amino group acts as a nucleophile, allowing it to participate in various biochemical reactions within the body.
- Acid-Base Reactions : The carboxylic acid group is involved in proton transfer processes, which are critical for maintaining physiological pH levels and enzyme activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-ACPA, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-methylpropanoic acid | Methyl group instead of cyclopentyl | More hydrophilic; different receptor interactions |
| Amino acid derivatives | Varying side chains | Different metabolic pathways; varied biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
